molecular formula C21H13Br2Cl2NO3 B5544629 [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate

[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate

Cat. No.: B5544629
M. Wt: 558.0 g/mol
InChI Key: QUKLVBZLKPLIGR-UHFFFAOYSA-N
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Description

[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate typically involves multiple steps. One common method involves the benzamidomethylation of a dibromophenyl compound followed by esterification with 2,4-dichlorobenzoic acid. The reaction conditions often require the presence of a base such as triethylamine and solvents like chloroform or dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, potassium cyanide, and various bases and acids . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology and Medicine

Its structure suggests it could interact with biological targets, making it a candidate for further research in pharmacology .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and halogen substituents. These interactions can affect various biological pathways, making it a compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate apart is its combination of bromine and chlorine substituents, which can lead to unique reactivity and interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2Cl2NO3/c22-14-8-13(11-26-20(27)12-4-2-1-3-5-12)19(17(23)9-14)29-21(28)16-7-6-15(24)10-18(16)25/h1-10H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKLVBZLKPLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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